molecular formula C12H6BrCl2F2NO2S B6196730 (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate CAS No. 2680536-04-1

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B6196730
CAS No.: 2680536-04-1
M. Wt: 417.1
InChI Key:
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Description

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a complex organic compound that features a pyridine ring substituted with a bromine atom and a thiophene ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of pyridine followed by the introduction of a methyl group. The thiophene ring is chlorinated separately, and the two components are then coupled using difluoroacetate as a linking agent. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate apart is its combination of both pyridine and thiophene rings, along with the presence of bromine, chlorine, and fluorine atoms. This unique structure imparts distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

2680536-04-1

Molecular Formula

C12H6BrCl2F2NO2S

Molecular Weight

417.1

Purity

95

Origin of Product

United States

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